![molecular formula C18H22ClN5O B2652427 1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890891-18-6](/img/structure/B2652427.png)
1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular formula of C18H22ClN5O. Its average mass is 359.853 Da and its monoisotopic mass is 359.151276 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which is a type of pyridopyrimidine . Pyridopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyridine ring .Scientific Research Applications
Synthesis and Characterization
1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its versatile applications in scientific research, particularly in the synthesis and characterization of novel compounds. Researchers have developed methods for synthesizing various pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential in creating new chemical entities with significant biological activities. These synthesized compounds are characterized using techniques such as FT-IR, UV-visible, NMR spectroscopy, and mass spectroscopy to determine their structure and properties (Titi et al., 2020).
Antitumor, Antifungal, and Antibacterial Activities
The scientific community has shown a growing interest in pyrazolo[3,4-d]pyrimidine derivatives due to their potential antitumor, antifungal, and antibacterial properties. Research indicates that these compounds exhibit significant biological activity against breast cancer and various microbes, providing a foundation for developing new therapeutic agents (Titi et al., 2020).
Antimicrobial Coatings
In addition to their potential in pharmaceutical applications, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their use in antimicrobial coatings. Studies demonstrate that these compounds, when incorporated into polyurethane varnishes or printing ink pastes, exhibit effective antimicrobial properties, suggesting their utility in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Activities
Researchers are also investigating pyrazolo[3,4-d]pyrimidine derivatives for their anticancer and anti-inflammatory activities. These compounds have shown promising results in preclinical studies, indicating their potential as novel therapeutic agents for treating cancer and inflammatory diseases. The evaluation of these compounds includes cytotoxicity assays against various cancer cell lines and assessments of their anti-inflammatory properties (Rahmouni et al., 2016).
Future Directions
The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile would need to be thoroughly evaluated. Given the therapeutic potential of pyridopyrimidine derivatives , this compound could also be studied for possible biological activities and applications in medicine.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-12(2)25-8-4-7-20-17-15-10-23-24(18(15)22-11-21-17)14-6-5-13(3)16(19)9-14/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCVACUGQPSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCOC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
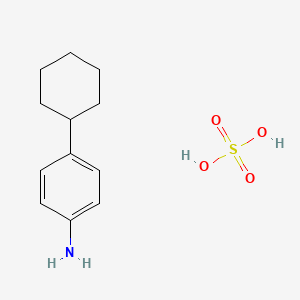
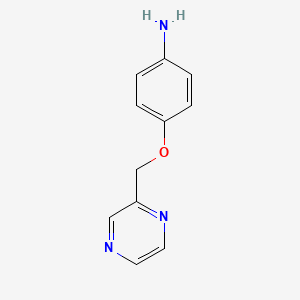
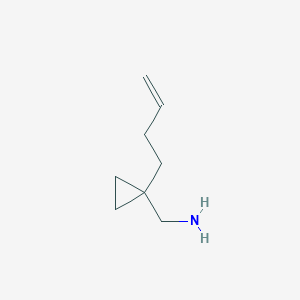
![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)
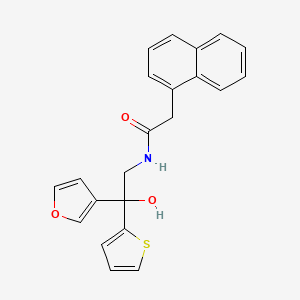
![methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2652350.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2652354.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2652357.png)
![N-(2,4-difluorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652358.png)
![2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B2652359.png)
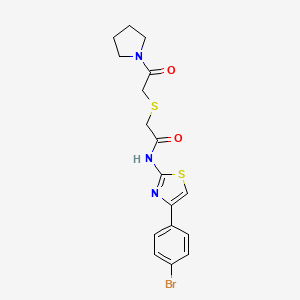
![Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2652361.png)
![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)

